S-Formylglutathione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

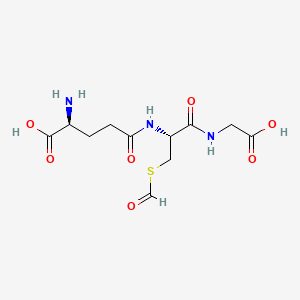

S-formylglutathione is a S-acylglutathione in which the acyl group specified is formyl. It has a role as a human metabolite, an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is a conjugate acid of a S-formylglutathionate(1-).

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Homo sapiens with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Aplicaciones Científicas De Investigación

Biochemical Role and Enzymatic Activity

S-Formylglutathione serves as a substrate for the enzyme this compound hydrolase (FGH), which catalyzes its hydrolysis into glutathione and formate. This reaction is crucial in the glutathione-dependent formaldehyde detoxification pathway, which protects cells from the harmful effects of formaldehyde exposure. The detoxification process involves several enzymes, including formaldehyde dehydrogenase and this compound hydrolase, highlighting the importance of this compound in cellular defense mechanisms against xenobiotics .

Table 1: Enzymatic Activity of this compound Hydrolase

| Enzyme | Substrate | Products | Function |

|---|---|---|---|

| FGH | This compound | Glutathione, Formate | Detoxification of formaldehyde |

Regulatory Mechanisms

Research has shown that this compound hydrolase is regulated by various factors, including the anti-aging gene Klotho. The short-form Klotho (Skl) interacts with FGH, enhancing its expression and activity. This interaction is mediated through N-glycosylation, which is essential for the antioxidant activity of Klotho. Studies indicate that overexpression of Klotho leads to increased levels of glutathione, thereby improving cellular antioxidant capacity and reducing oxidative stress .

Case Study: Klotho and this compound Hydrolase Interaction

In a study involving kidney cells, researchers demonstrated that silencing Klotho resulted in decreased FGH expression and activity, leading to increased oxidative stress markers such as hydrogen peroxide and superoxide levels. Conversely, overexpressing Klotho significantly enhanced FGH mRNA and protein levels, underscoring its role in regulating antioxidant defenses in cells .

Therapeutic Implications

The implications of this compound extend into therapeutic applications, particularly concerning diseases associated with oxidative stress and aging. Given its role in enhancing glutathione levels, compounds that modulate FGH activity could be explored for their potential to treat conditions such as neurodegenerative diseases, where oxidative damage plays a critical role.

Potential Applications:

- Neuroprotection : Enhancing glutathione synthesis through FGH modulation may provide neuroprotective effects against diseases like Alzheimer's.

- Cancer Therapy : Targeting formaldehyde detoxification pathways could improve cellular resistance to chemotherapy-induced oxidative stress.

- Aging Research : Investigating the role of Klotho and this compound in aging may reveal new strategies for extending healthspan.

Análisis De Reacciones Químicas

Hydrolysis of S-Formylglutathione

The hydrolysis of this compound is catalyzed by This compound hydrolase (SFGH) , a serine esterase, to regenerate glutathione (GSH) and release formate. This reaction is critical for formaldehyde detoxification and GSH recycling .

Reaction Mechanism :

This compound+H2OSFGHGSH+Formate

Key Enzymatic Characteristics :

Other Biochemical Roles and Interactions

-

Antioxidant Activity : SFGH regulates glutathione (GSH) levels, which are essential for cellular antioxidant defense. The enzyme interacts with the anti-aging protein Klotho (Skl), enhancing GSH production and reducing oxidative stress .

-

Inhibition Studies : Glutathione acts as a competitive inhibitor of SFGH (Kᵢ = 18.5 mM in Candida boidinii) .

-

Structural Insights : SFGHs share a conserved catalytic triad (Ser-Asp-His) and dimeric structure, critical for substrate binding and hydrolysis .

Key Research Findings

-

Enzyme Optimization :

-

Genetic and Structural Diversity :

-

SFGH homologs from psychrophiles (e.g., Oleispira antarctica) and thermophiles show conserved catalytic motifs but vary in oligomerization states (monomer/dimer) .

-

Polymorphisms in the FGH gene (FGH1* and FGH2*) have been identified in human populations, affecting enzyme activity and disease susceptibility .

-

Propiedades

Número CAS |

50409-81-9 |

|---|---|

Fórmula molecular |

C11H17N3O7S |

Peso molecular |

335.34 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-formylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C11H17N3O7S/c12-6(11(20)21)1-2-8(16)14-7(4-22-5-15)10(19)13-3-9(17)18/h5-7H,1-4,12H2,(H,13,19)(H,14,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1 |

Clave InChI |

FHXAGOICBFGEBF-BQBZGAKWSA-N |

SMILES |

C(CC(=O)NC(CSC=O)C(=O)NCC(=O)O)C(C(=O)O)N |

SMILES isomérico |

C(CC(=O)N[C@@H](CSC=O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |

SMILES canónico |

C(CC(=O)NC(CSC=O)C(=O)NCC(=O)O)C(C(=O)O)N |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.